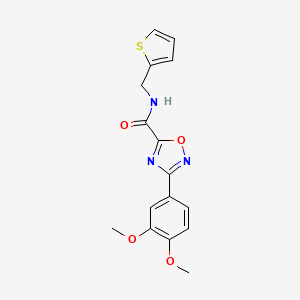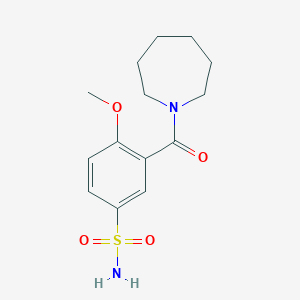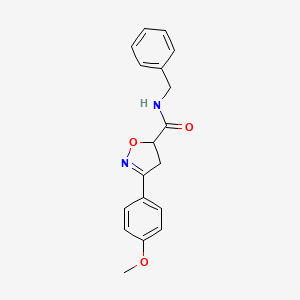
3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide
説明
3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide, also known as DTA-1, is a small molecule that has been extensively studied for its potential therapeutic applications in treating various diseases. DTA-1 is a potent agonist of glucocorticoid-induced tumor necrosis factor receptor (GITR) and has been shown to have immunomodulatory effects.
作用機序
3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide is a potent agonist of GITR, a member of the tumor necrosis factor receptor superfamily. Activation of GITR by this compound leads to the activation of downstream signaling pathways, resulting in the modulation of immune responses. This compound has been shown to enhance the activity of regulatory T cells, which can suppress autoimmune responses, and to promote the activation of effector T cells, which can enhance anti-tumor responses.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to enhance anti-tumor immunity, suppress autoimmune responses, and promote the clearance of viral infections. This compound has also been shown to be well-tolerated in animal models and has a favorable safety profile.
実験室実験の利点と制限
3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has also been shown to be stable in solution and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. It is a potent immunomodulatory agent and can have complex effects on the immune system, which can make it difficult to interpret experimental results. In addition, this compound can be expensive to produce, which can limit its availability for some experiments.
将来の方向性
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide. One area of interest is the development of combination therapies that include this compound and other cancer therapies. This compound has been shown to enhance the efficacy of other cancer therapies, and combination therapies may have synergistic effects. Another area of interest is the development of this compound as a treatment for autoimmune diseases. This compound has been shown to have potent immunomodulatory effects and may be effective in treating a range of autoimmune diseases. Finally, there is interest in exploring the antiviral activity of this compound further. This compound has been shown to have activity against several viruses, and further research may identify additional viruses that are susceptible to this compound.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in treating various diseases, including cancer, autoimmune diseases, and infectious diseases. In preclinical studies, this compound has been shown to have potent anti-tumor activity and can enhance the efficacy of other cancer therapies. This compound has also been shown to have immunomodulatory effects and can suppress autoimmune responses in animal models of autoimmune diseases. In addition, this compound has been shown to have antiviral activity against several viruses, including influenza and hepatitis C virus.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-21-12-6-5-10(8-13(12)22-2)14-18-16(23-19-14)15(20)17-9-11-4-3-7-24-11/h3-8H,9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEOVYKYUWKIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[4-(benzyloxy)phenyl]-2H-tetrazole](/img/structure/B4425069.png)
![2-[4-(2-furoyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4425073.png)
![1-(3-methoxyphenyl)-4-[(2-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4425082.png)
![N-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]-N',N'-dimethyl-N-(2-methylbenzyl)ethane-1,2-diamine](/img/structure/B4425085.png)
![5-[(2-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B4425087.png)


![4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-phenylmorpholine](/img/structure/B4425122.png)

![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide](/img/structure/B4425150.png)
![4-{[(1-isoxazol-3-ylethyl)(methyl)amino]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B4425161.png)
![N-cyclopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4425164.png)
![N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4425168.png)